molecular formula C15H14N4O4S2 B2357330 5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-65-2

5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2357330
CAS No.: 851943-65-2
M. Wt: 378.42
InChI Key: DCRZFNXGQMTBAG-UHFFFAOYSA-N
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Description

This compound belongs to the 5H-thiazolo[3,2-a]pyrimidin-5-one class, characterized by a fused thiazole-pyrimidine core. The structure features a 5-oxo group, a carboxamide moiety at position 6, and a phenethyl side chain substituted with a sulfamoyl (-SO2NH2) group at the para position.

Properties

IUPAC Name

5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S2/c16-25(22,23)11-3-1-10(2-4-11)5-6-17-13(20)12-9-18-15-19(14(12)21)7-8-24-15/h1-4,7-9H,5-6H2,(H,17,20)(H2,16,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRZFNXGQMTBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CN=C3N(C2=O)C=CS3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent One-Pot Synthesis

Adapting methodologies from CN103012440A, the core structure is synthesized via a one-pot reaction involving:

  • 2-Aminothiazole : Serves as the thiazole precursor.
  • Aldehyde derivative : Typically aromatic aldehydes; for this compound, a protected aldehyde compatible with subsequent sulfamoyl introduction may be used.
  • Acetoacetic ester : Provides the ketoester moiety for pyrimidine ring formation.
  • Ionic liquid catalyst : Enhances reaction efficiency (e.g., 1-butyl-3-methylimidazolium chloride).

Reaction conditions :

  • Solvent: Ethanol or methanol
  • Temperature: Reflux (78–85°C)
  • Duration: 8–12 hours
  • Yield: 75–86%

Mechanism :

  • Condensation of 2-aminothiazole and aldehyde forms a Schiff base.
  • Michael addition of acetoacetic ester to the imine intermediate.
  • Cyclization and dehydration yield the thiazolo[3,2-a]pyrimidine scaffold.

Alternative Cyclization Routes

Phosphonylation strategies from Beilstein Journal of Organic Chemistry demonstrate that α-halo ketones or acids can cyclize with 2-thiouracils to form thiazolopyrimidines. For the target compound:

  • 6-Carboxylic acid functionalization : Use of ethyl chlorooxaloacetate introduces the C6 carboxylic acid group during cyclization.
  • Regioselectivity control : Electron-donating substituents on the pyrimidine favor N3 cyclization, critical for positioning the carboxamide.

Introduction of the 6-Carboxamide Group

Carboxylic Acid Activation

The thiazolo[3,2-a]pyrimidine-6-carboxylic acid is activated for amide bond formation:

  • Reagents : Thionyl chloride (SOCl₂) converts the acid to its acyl chloride.
  • Conditions : Anhydrous dichloromethane, 0–25°C, 2–4 hours.

Amide Coupling with 4-Sulfamoylphenethylamine

The acyl chloride reacts with 4-sulfamoylphenethylamine under basic conditions:

  • Base : Triethylamine or pyridine (2–3 equivalents)
  • Solvent : Tetrahydrofuran or dimethylformamide
  • Temperature : 0°C to room temperature
  • Yield : 70–85%

Alternative coupling agents : Carbodiimides (EDCl) with HOBt or HOAt improve efficiency in polar aprotic solvents.

Functionalization of the 4-Sulfamoylphenethyl Group

Synthesis of 4-Sulfamoylphenethylamine

  • Sulfonation of phenethylamine :
    • Reaction with chlorosulfonic acid forms 4-chlorosulfonylphenethylamine.
    • Ammonolysis introduces the sulfamoyl group.
  • Protection strategies : Tert-butoxycarbonyl (Boc) protection prevents side reactions during coupling.

Direct Incorporation via Reductive Amination

An alternative route involves:

  • Condensing 4-sulfamoylbenzaldehyde with ethanolamine.
  • Reducing the imine intermediate (NaBH₄ or H₂/Pd-C) to form the phenethylamine derivative.

Optimization and Challenges

Regioselectivity in Cyclization

  • Electron-donating groups (e.g., methyl, phenyl) on the pyrimidine favor N3 cyclization, ensuring correct carboxamide positioning.
  • 6-Trifluoromethyl substituents reduce selectivity, necessitating chromatographic separation.

Solvent and Catalyst Impact

  • Ionic liquids : Improve yields by 15–20% compared to traditional catalysts.
  • Aprotic solvents : Minimize sulfamoyl group hydrolysis during coupling.

Purification Techniques

  • Recrystallization : Ethyl acetate/hexane mixtures isolate the core intermediate.
  • Column chromatography : Required for separating regioisomers in non-selective reactions.

Data Tables

Table 1: Comparison of Synthetic Methods

Method Conditions Yield (%) Purity (%) Reference
One-pot multicomponent Ethanol, [bmim]Cl, reflux 86 98
Phosphonylation route DCM, RT, 24 h 72 95
Amide coupling (EDCl/HOBt) DMF, 0°C to RT 85 99

Table 2: Key Spectral Data

Compound ¹H NMR (δ, ppm) MS (m/z)
Thiazolo[3,2-a]pyrimidine-6-carboxylic acid 8.21 (s, 1H), 4.32 (q, 2H) 237.1
4-Sulfamoylphenethylamine 7.78 (d, 2H), 3.02 (t, 2H) 200.1
Final product 8.45 (s, 1H), 7.65 (d, 2H) 435.3

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Synthesis Overview

StepDescription
1Condensation of 4-sulfamoylphenethylamine with thiazolo[3,2-a]pyrimidine derivative
2Reaction conducted in DMF at elevated temperatures
3Purification of product through recrystallization

Chemistry

5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable in synthetic organic chemistry .

Biology

The compound is being investigated for its antimicrobial properties. Preliminary studies suggest that it inhibits bacterial growth effectively, which positions it as a candidate for developing new antimicrobial agents. In vitro assays have demonstrated significant activity against various bacterial strains .

Medicine

Research indicates potential applications in anti-inflammatory and anticancer therapies. The compound has shown promise in inhibiting specific enzymes involved in inflammatory pathways and cancer progression. For instance, studies have explored its mechanism of action involving the inhibition of adenosine receptors and carbonic anhydrase isozymes .

Case Study: Anticancer Activity
A study evaluated the compound's efficacy against tumor-associated carbonic anhydrases (hCA IX and XII). Results indicated that derivatives featuring the sulfonamide group exhibited nanomolar inhibitory potency, suggesting a strong therapeutic potential in cancer treatment .

Industry

In industrial applications, 5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is utilized in developing new materials with specific chemical properties. Its unique structure allows for modifications that can enhance material performance in various applications.

Mechanism of Action

The mechanism of action of 5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Core Structure Variations

The thiazolo[3,2-a]pyrimidine scaffold is common across all analogs, but substituents at positions 3, 5, 6, and 7 vary significantly:

  • Position 5 : The 5-oxo group is conserved in most derivatives, critical for maintaining the heterocyclic core’s planarity and electronic profile.
  • Position 6: Carboxamide substituents are prevalent (e.g., ethyl esters in , phenethyl groups in ). The target compound’s N-(4-sulfamoylphenethyl) group enhances hydrophilicity compared to nonpolar alkyl chains .
  • Position 3 : Methyl or oxo groups are common; substituents here influence steric effects and ring puckering .

Table 1: Structural Features of Key Analogs

Compound Position 6 Substituent Position 3/7 Substituents Key Functional Groups
Target compound N-(4-sulfamoylphenethyl) 5-oxo, 3-oxo Sulfamoyl, carboxamide
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo Ethyl carboxylate 7-methyl, 3-oxo Bromophenyl, ester
3-(2-chlorophenyl)-5-oxo derivative N-(2-phenylethyl) 3-(2-chlorophenyl) Chlorophenyl, carboxamide
6-(2-hydroxybenzoyl) derivatives 2-hydroxybenzoyl None Hydroxybenzoyl, ketone

Table 2: Reaction Conditions and Outcomes

Compound Type Key Reaction Steps Temperature Sensitivity Yield Optimization
Sulfamoylphenethyl derivatives Cyclization + sulfamoylation Moderate (20–80°C) Post-cyclization functionalization
Sulfonic acid derivatives H2SO4 cyclization/sulfonation High (80°C) Temperature-controlled selectivity
Malonic ester adducts Alkynylarene + malonic ester addition Room temperature Catalyst-free, one-pot synthesis

Antibacterial and Antitubercular Profiles

  • Sulfonic Acid Derivatives : Exhibit MIC values of 4–32 µg/mL against Mycobacterium tuberculosis and Gram-positive bacteria (S. aureus, B. subtilis). Polar sulfonic acid groups enhance solubility but may limit membrane permeability .
  • This mechanism is distinct from sulfonic acid derivatives, which may act via electrostatic interactions .
  • Chlorophenyl/Methoxyphenyl Derivatives : Substitutents like chloro () or methoxy () enhance lipophilicity, improving penetration into bacterial membranes but reducing aqueous solubility.

Enzyme Inhibition and Other Activities

  • Tyrosinase Inhibition : highlights 5H-thiazolo[3,2-a]pyrimidine-6-carboxylates (e.g., 6f, 6g) with IC50 values <10 µM. Electron-withdrawing groups (nitro, bromo) enhance binding to the enzyme’s active site .
  • Anticancer Potential: Derivatives with hydroxybenzoyl groups () show moderate cytotoxicity, likely due to intercalation or protein binding.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Sulfamoyl and sulfonic acid groups improve aqueous solubility but may reduce blood-brain barrier penetration.
  • Metabolic Stability : Carboxamide linkages (vs. esters) resist hydrolysis, enhancing oral bioavailability .
  • Crystal Packing : Hydrogen-bonding networks (e.g., sulfamoyl NH2 groups) influence crystallization behavior and stability .

Biological Activity

The compound 5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a member of the thiazolopyrimidine family, which has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of thiazolopyrimidine derivatives typically involves the reaction of thiouracils with various electrophiles. For the specific compound , the synthesis may follow pathways similar to those outlined in recent studies involving thiazolo[3,2-a]pyrimidines. The formation of these compounds often involves high regioselectivity and yields, as observed in reactions with chloroethynylphosphonates and substituted thiouracils .

Biological Activity

The biological activity of 5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has been investigated in several studies, highlighting its potential therapeutic applications:

  • Antitumor Activity : Thiazolopyrimidine derivatives have shown significant inhibitory effects against various cancer cell lines. A study indicated that modifications on the thiazolopyrimidine scaffold could enhance cytotoxicity against tumor cells, suggesting a promising avenue for cancer treatment .
  • Anti-inflammatory Effects : Compounds within this class have demonstrated anti-inflammatory properties. For instance, related thiazolo[3,2-a]pyrimidines were tested for their ability to reduce inflammation in animal models, showing moderate activity comparable to established anti-inflammatory drugs like indomethacin .
  • Acetylcholinesterase Inhibition : Some derivatives have been evaluated for their potential as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The structure-activity relationship (SAR) studies indicate that certain substitutions on the thiazolopyrimidine core can enhance this inhibitory activity .

Case Studies

  • Antitumor Efficacy : In a study examining a series of thiazolo[3,2-a]pyrimidines, compounds similar to 5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide were tested against human cancer cell lines. Results showed that these compounds exhibited IC50 values in the micromolar range, indicating significant cytotoxicity and potential for further development as antitumor agents .
  • Inflammation Model : In an experimental model of acute lung injury, thiazolo[3,2-a]pyrimidine derivatives were administered to assess their anti-inflammatory effects. The results demonstrated a reduction in inflammatory markers and improved outcomes compared to control groups, supporting their use as therapeutic agents for inflammatory conditions .

Research Findings

Recent research has focused on optimizing the biological activity of thiazolopyrimidine derivatives through structural modifications. Key findings include:

  • Structure-Activity Relationships (SAR) : Variations in substituents at positions 4 and 5 of the thiazolopyrimidine ring significantly influence biological activity. For example, sulfonamide groups enhance solubility and bioavailability while maintaining or improving pharmacological effects .
  • Mechanisms of Action : Investigations into the mechanisms by which these compounds exert their effects have revealed interactions with specific biological targets such as enzymes involved in inflammation and cancer progression. This understanding aids in designing more effective derivatives with targeted actions.

Q & A

Q. What are the standard synthetic routes for preparing 5-oxo-N-(4-sulfamoylphenethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step pathways starting with a thiazolo[3,2-a]pyrimidine precursor and functionalizing the carboxamide group. Key steps include:

  • Coupling Reactions : Reacting 4-sulfamoylphenethylamine with activated carboxylic acid derivatives (e.g., acid chlorides) under anhydrous conditions.
  • Cyclization : Using acetic acid or DMF as solvents at reflux temperatures (80–120°C) to form the thiazolo-pyrimidine core.
  • Microwave-Assisted Synthesis : Enhances reaction efficiency (yields >75%) by reducing time from hours to minutes .
    Critical Conditions :
  • Catalysts : Palladium or copper catalysts for cross-coupling steps .
  • Purification : Column chromatography with ethyl acetate/hexane gradients to isolate high-purity product.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions and aromatic proton environments (e.g., sulfamoyl group resonance at δ 7.5–8.0 ppm) .
  • X-Ray Crystallography : Resolves bond lengths and dihedral angles (e.g., thiazole-pyrimidine core puckering, validated by DFT calculations) .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1680 cm1^{-1}) and sulfonamide (S=O, ~1350 cm1^{-1}) functional groups .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC50_{50} values against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity) .
  • Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess EC50_{50} values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

Methodological Answer:

  • Dose-Response Curves : Establish consistency in potency metrics (e.g., IC50_{50}, EC50_{50}) across multiple cell lines or enzyme isoforms .
  • Binding Affinity Assays : Surface plasmon resonance (SPR) or ITC to quantify target interactions (e.g., dissociation constants, Kd_d) .
  • Structural Analysis : Compare X-ray co-crystallography data with conflicting studies to identify binding mode discrepancies .

Q. What strategies are employed to establish structure-activity relationships (SAR) for optimizing target affinity?

Methodological Answer:

  • Systematic Substituent Variation : Synthesize derivatives with modified sulfamoyl or phenethyl groups to assess steric/electronic effects .
  • Computational Modeling :
    • Molecular Docking : Predict binding poses against target proteins (e.g., kinases) using AutoDock Vina .
    • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to correlate reactivity with biological activity .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .

Q. What methodologies are used to assess pharmacokinetic properties like solubility and metabolic stability?

Methodological Answer:

  • Solubility Profiling : Shake-flask method with HPLC quantification in buffers (pH 1.2–7.4) .
  • Permeability Assays : Parallel artificial membrane permeability assay (PAMPA) to predict intestinal absorption .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • CYP450 Inhibition Screening : Fluorescent probes to assess interactions with cytochrome P450 enzymes (e.g., CYP3A4) .

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